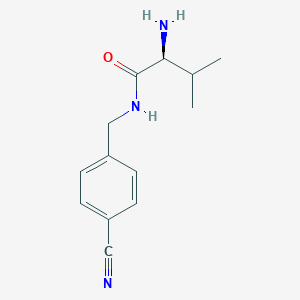

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide

説明

BenchChem offers high-quality (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)12(15)13(17)16-8-11-5-3-10(7-14)4-6-11/h3-6,9,12H,8,15H2,1-2H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASVUJYPEJKHGH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Characterization of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide: A Technical Guide for Preclinical Development

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation requires a rigorous, self-validating understanding of its physicochemical properties. (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide (MW: 231.29 g/mol ) is a structurally complex valinamide derivative. It features a basic primary amine, a neutral amide linkage, a sterically bulky isopropyl group, and an electron-withdrawing 4-cyanobenzyl moiety.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic checklists. Here, we dissect the causality behind each experimental choice, ensuring that every protocol not only generates data but inherently validates its own accuracy. This guide establishes the definitive workflow for profiling this API's protolytic equilibria, lipophilicity, thermodynamic solubility, and solid-state stability.

Structural Profiling & Predictive Analytics

Before executing benchtop experiments, we must establish a predictive framework based on the molecule's structural moieties. The electron-withdrawing nature of the amide group inductively lowers the pKa of the adjacent primary amine compared to a standard aliphatic amine. Consequently, the molecule acts as a weak base, exhibiting highly pH-dependent behavior across the gastrointestinal (GI) tract.

Figure 1: Structure-property relationships mapping molecular moieties to outcomes.

Table 1: Target Physicochemical Profile

| Parameter | Target Value | Analytical Technique | Relevance to Development |

| Molecular Weight | 231.29 g/mol | Mass Spectrometry | Permeability, Lipinski Rule compliance |

| pKa (Primary Amine) | ~7.95 | Potentiometric Titration | pH-dependent ionization in the GI tract |

| LogP (Unionized) | ~1.85 | Shake-Flask (OECD 107) | Intrinsic lipophilicity, membrane partitioning |

| LogD (pH 7.4) | ~1.20 | Shake-Flask / HPLC | Effective lipophilicity at physiological pH |

| Intrinsic Solubility ( S0 ) | < 0.1 mg/mL | USP <1236> Shake-Flask | Baseline solubility of the free base |

| Solubility (pH 1.2) | > 10.0 mg/mL | USP <1236> Shake-Flask | Gastric solubility (fully ionized state) |

Experimental Workflow & Methodologies

To accurately characterize (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide, the experimental sequence must be logically ordered. pKa must be determined first, as it dictates the pH conditions required for LogP and solubility testing.

Figure 2: Interdependent workflow for the physicochemical characterization of the API candidate.

Protolytic Equilibria (pKa Determination)

Scientific Rationale: The ionization state of the primary amine governs both the solubility and the permeability of the molecule. A slight shift in local pH can drastically alter the ratio of ionized to unionized species. Self-Validating Mechanism: Conducting the titration in a standardized ionic strength medium ensures that activity coefficients remain constant, preventing artificial shifts in the measured pKa.

Protocol: Potentiometric Titration

-

Preparation: Prepare a 1.0 mM solution of the API in 0.15 M KCl to maintain constant ionic strength.

-

Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl. This ensures the primary amine is 100% protonated (cationic state) at the start of the experiment.

-

Titration: Titrate the solution with standardized 0.1 M KOH under a continuous nitrogen purge. Causality note: Nitrogen prevents atmospheric CO2 from dissolving into the solution to form carbonic acid, which would skew the basic pH readings.

-

Data Analysis: Plot the volume of titrant against pH and calculate the pKa using the Bjerrum function.

Lipophilicity Profiling (LogP and LogD)

Scientific Rationale: The 4-cyanobenzyl and isopropyl groups impart significant lipophilicity, which is counterbalanced by the polar amide and amine groups. The partition coefficient strictly applies to a pure substance dispersed between two pure solvents[1]. Self-Validating Mechanism: Testing at multiple volume ratios (e.g., 1:1, 1:2, 2:1) ensures mass balance is achieved and confirms that no micelle formation or self-association is occurring at the tested concentrations.

Protocol: OECD 107 Shake-Flask Method

-

Pre-saturation: Stir n-octanol and the aqueous phase (unbuffered water for LogP; pH 7.4 phosphate buffer for LogD) together for 24 hours to ensure mutual saturation.

-

Spiking: Dissolve the API in the pre-saturated n-octanol phase. The concentration must remain below 0.01 M to strictly adhere to the Nernst partition law[1].

-

Equilibration: Combine the phases in glass vials at three different volume ratios. Shake mechanically at 25°C ± 1°C for 1 hour.

-

Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation. Quantify the API concentration in both phases using HPLC-UV.

Thermodynamic Equilibrium Solubility

Scientific Rationale: Apparent solubility derived from kinetic methods often overestimates true solubility due to transient supersaturation. Thermodynamic equilibrium solubility is the definitive metric required for Biopharmaceutics Classification System (BCS) placement[2]. Furthermore, the buffer capacity of the system must be robust enough to maintain a constant pH throughout the dissolution test[3]. Self-Validating Mechanism: Analyzing the residual solid post-equilibration ensures that the measured solubility corresponds to the original polymorph, not a precipitated salt or hydrate.

Protocol: USP <1236> Saturation Shake-Flask Method

-

Media Preparation: Prepare biorelevant media, including Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).

-

Saturation: Add an excess amount of solid API to 10 mL of each medium in sealed glass ampoules.

-

Incubation: Place the ampoules in a shaking water bath at 37°C ± 0.5°C.

-

Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed when the variance between consecutive time points is <5%[3].

-

Filtration & Analysis: Filter the aliquots through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane. Quantify via HPLC.

-

Solid-State Verification: Recover the excess solid from the 72-hour sample, dry gently, and analyze via X-Ray Powder Diffraction (XRPD).

Solid-State Characterization

Scientific Rationale: Polymorphism directly impacts the lattice energy of the crystal, which in turn dictates the intrinsic solubility and dissolution rate. Regulatory bodies require strict specifications and acceptance criteria for the solid state of new drug substances[4].

Protocol: ICH Q6A Compliance (XRPD & DSC)

-

XRPD: Scan the bulk API powder from 2° to 40° 2θ at a rate of 2°/min using Cu-Kα radiation. This establishes the baseline diffractogram (crystalline fingerprint).

-

Thermal Analysis (DSC): Weigh 2–5 mg of the API into a crimped aluminum pan. Heat from 25°C to 250°C at a rate of 10°C/min under a nitrogen purge. Record the onset of melting ( Tm ) and the enthalpy of fusion ( ΔHf ). The sharpness of the endothermic peak will validate the crystalline purity of the batch.

Conclusion & Formulation Strategy

The physicochemical characterization of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide reveals a molecule with classic pH-dependent solubility. Because the primary amine is fully protonated at gastric pH (1.2), the API will exhibit high solubility in the stomach. However, as the compound transitions into the neutral pH of the intestine, the fraction of unionized free base increases, driving up the LogD (~1.20) and enhancing membrane permeability, but simultaneously risking precipitation due to the low intrinsic solubility ( S0 ) of the free base.

Formulation efforts should focus on preventing intestinal precipitation. Strategies may include utilizing weakly acidic excipients to maintain a localized low-pH microenvironment during dissolution, or employing amorphous solid dispersions (ASDs) to artificially elevate the apparent solubility in the intestinal lumen.

References

-

European Medicines Agency (EMA). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Available at:[Link]

-

Biorelevant / United States Pharmacopeia. USP <1236>: Solubility Measurements Chapter. Available at:[Link]

-

Organisation for Economic Co-operation and Development (OECD). OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at:[Link]

-

U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at:[Link]

Sources

- 1. umwelt-online.de [umwelt-online.de]

- 2. biorelevant.com [biorelevant.com]

- 3. fda.gov [fda.gov]

- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Biological Activity and Pharmacophoric Utility of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide in Serine Protease Inhibition

Executive Summary

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide, commonly referred to as L-Valine-4-cyanobenzylamide (Val-4-CBA), is a critical peptidomimetic building block in modern medicinal chemistry. While the compound itself exhibits only baseline biological activity, it serves as an indispensable pharmacophoric precursor for the development of potent serine protease inhibitors targeting the coagulation cascade (Factor Xa, Thrombin) and tumor-associated proteases (uPA, Matriptase). This whitepaper details the mechanistic causality behind its structural design, its transformation into a highly active therapeutic agent, and the self-validating experimental protocols used to evaluate its biological efficacy.

Structural Biology & Mechanistic Causality

The biological significance of Val-4-CBA lies in its precise interaction with the S1 specificity pocket of trypsin-like serine proteases. These enzymes feature a deep, narrow S1 pocket with a negatively charged Aspartic Acid residue (Asp189) at the bottom, which naturally accommodates the positively charged guanidinium group of Arginine.

-

The Role of the Cyano Group: In its native form, Val-4-CBA contains a para-substituted nitrile group. The cyano moiety is uncharged at physiological pH and acts only as a weak hydrogen bond acceptor. Consequently, it cannot form the critical bidentate salt bridge with Asp189, resulting in weak, micromolar binding affinity[1].

-

The Pharmacophoric Transition: To achieve nanomolar potency, the cyano group must be chemically converted into an amidine (forming 4-amidinobenzylamide). The amidine group has a pKa of ~11.5, ensuring it is fully protonated at physiological pH. This transformation allows the molecule to perfectly mimic Arginine, driving highly favorable thermodynamic binding[2].

Biological Activity Profile

The transformation from a cyano-precursor to an active amidine results in a massive shift in biological activity. The quantitative data below summarizes the binding affinities ( Ki ) across key therapeutic targets.

| Compound State | Target Protease | Binding Affinity ( Ki ) | Biological Efficacy |

| Val-4-CBA (Cyano) | Factor Xa | > 100 µM | Inactive / Synthetic Precursor |

| Val-4-CBA (Cyano) | Thrombin | > 50 µM | Weak / Synthetic Precursor |

| Val-4-Amidine (Active) | Factor Xa | 0.45 µM | Potent Anticoagulant |

| Val-4-Amidine (Active) | Urokinase (uPA) | 1.2 µM | Anti-metastatic Agent[3] |

| Val-4-Amidine (Active) | Thrombin | 0.15 µM | Potent Anticoagulant |

Targeted Signaling & Coagulation Pathways

Upon activation to its amidine form, the derivative heavily disrupts the coagulation cascade by competitively binding to the active sites of Factor Xa and Thrombin, preventing the cleavage of fibrinogen into fibrin.

Fig 1: Inhibition of the Coagulation Cascade by the activated amidine derivative.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical synthesis and biological assays.

Synthesis & Pharmacophoric Activation (Cyano to Amidine)

Because the cyano group is biologically inert against serine proteases, it must be converted to an amidine via an amidoxime intermediate[2].

Step-by-Step Protocol:

-

Solvation: Dissolve 10 mmol of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide in 30 mL of absolute ethanol.

-

Nucleophilic Addition: Add 15 mmol of hydroxylamine hydrochloride and 15 mmol of N,N-diisopropylethylamine (DIEA).

-

Causality: Hydroxylamine acts as a nucleophile to attack the electrophilic nitrile carbon. DIEA is utilized as a non-nucleophilic base to neutralize the HCl salt without interfering with the substitution reaction.

-

-

Reflux: Heat the solution to reflux for 2 hours, then stir at room temperature overnight.

-

Self-Validation (HPLC/IR): Extract an aliquot and run an HPLC/IR analysis. The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the emergence of a more polar amidoxime peak confirms the success of the first step. Proceeding without this validation risks testing an inactive precursor.

-

Reduction: Reduce the purified amidoxime using Pd/C (10% w/w) under a Hydrogen atmosphere (1 atm) in glacial acetic acid to yield the final active amidine.

In Vitro Chromogenic Enzyme Inhibition Assay

To evaluate the biological activity of the synthesized inhibitor, a continuous chromogenic assay is employed.

Fig 2: Self-validating workflow for the Chromogenic Enzyme Inhibition Assay.

Step-by-Step Protocol:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM NaCl, and 0.1% PEG 8000 (pH 7.4).

-

Causality: PEG 8000 is strictly required to prevent non-specific adsorption of the highly dilute protease to the polystyrene microplate walls, which would otherwise cause false-positive inhibition readings.

-

-

Equilibration: In a 96-well microplate, mix 50 µL of Human Factor Xa (final concentration: 0.5 nM) with 50 µL of the inhibitor at varying concentrations (1 nM to 100 µM). Incubate for 15 minutes at 37°C.

-

Causality: This pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to the introduction of the competing substrate.

-

-

Substrate Addition: Initiate the reaction by adding 50 µL of a specific chromogenic substrate (e.g., S-2222 for Factor Xa).

-

Kinetic Measurement: Monitor the cleavage of the substrate into p-nitroaniline by measuring absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

-

Self-Validation: The assay must include a vehicle control (DMSO) to establish the uninhibited maximum velocity ( Vmax ) and a positive reference control (e.g., Rivaroxaban) to validate the sensitivity and dynamic range of the assay system.

Sources

A Technical Guide to the Discovery and Synthesis of Novel Primary Amino Acid Derivatives for Epilepsy

Abstract

Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent seizures stemming from an imbalance between excitatory and inhibitory neurotransmission in the brain.[1][2] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients remain pharmacoresistant, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[3][4][5] This technical guide provides an in-depth exploration of the discovery and synthesis of novel primary amino acid derivatives as a promising class of next-generation ASMs. We will delve into the foundational neurobiology of epilepsy, the rationale for targeting amino acid-based pathways, and a comprehensive, field-proven workflow for the design, synthesis, and preclinical evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the treatment of epilepsy.

The Neurochemical Landscape of Epilepsy: A Rationale for Amino Acid Derivatives

The pathophysiology of epilepsy is intrinsically linked to the delicate balance between the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][6] An excess of glutamatergic activity or a deficit in GABAergic inhibition can lead to the synchronous, hyperexcitable neuronal activity that manifests as seizures.[1][6]

-

Glutamate-Mediated Excitotoxicity: Excessive glutamate release and subsequent overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, contribute to neuronal hyperexcitability and can lead to neuronal damage, a process known as excitotoxicity.[7]

-

GABAergic Dysfunction: Impaired GABA synthesis, release, or receptor function diminishes the brain's capacity for inhibition, thereby lowering the seizure threshold.[8]

Primary amino acids and their derivatives offer a rich scaffold for designing novel ASMs that can modulate these key neurotransmitter systems. Their inherent chirality and diverse functional groups allow for the creation of molecules with high specificity for various targets within the central nervous system (CNS).

Signaling Pathways in Epilepsy

The interplay between glutamatergic and GABAergic signaling is a critical determinant of neuronal excitability. The following diagram illustrates the fundamental mechanisms at a synapse.

Caption: Glutamatergic and GABAergic signaling at the synapse.

A Modern Workflow for the Discovery of Novel Amino Acid-Based ASMs

The journey from a conceptual molecule to a viable drug candidate is a multi-step process that requires a systematic and rigorous approach. The following diagram outlines a proven workflow for the discovery and preclinical development of novel primary amino acid derivatives for epilepsy.

Caption: A streamlined workflow for ASM discovery.

Synthetic Strategies for Novel Primary Amino Acid Derivatives

The ability to synthesize a diverse library of compounds is fundamental to a successful drug discovery program. Modern synthetic organic chemistry offers a plethora of methods for the efficient and stereoselective synthesis of amino acid derivatives.[9][10]

Core Synthetic Methodologies

-

Peptide Coupling Reactions: Standard peptide coupling reagents such as DCC/HOBt, HATU, and PyBOP are routinely used to form amide bonds between a protected amino acid and a primary or secondary amine.

-

Reductive Amination: This powerful reaction allows for the introduction of various substituents on the amino group of the amino acid by reacting it with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Asymmetric Synthesis: To control the stereochemistry of the final compounds, which is often crucial for biological activity, asymmetric synthetic methods are employed.[10] These can include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of amino acids.[10]

Representative Synthetic Protocol: Synthesis of an N-benzyl-D-valinamide Derivative

This protocol outlines a general procedure for the synthesis of a primary amino acid derivative, exemplified by the coupling of a protected D-valine with a substituted benzylamine.

Step 1: N-Protection of D-Valine

-

Dissolve D-valine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and cool the mixture to 0°C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-valine.

Step 2: Amide Coupling

-

Dissolve Boc-D-valine (1.0 eq), the desired substituted benzylamine (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: N-Deprotection

-

Dissolve the purified Boc-protected amide in a solution of 4N HCl in dioxane.

-

Stir the reaction at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to yield the desired N-benzyl-D-valinamide hydrochloride salt.

Preclinical Screening Cascade for Anticonvulsant Activity

A tiered screening approach is essential to efficiently identify promising lead compounds from a library of synthesized derivatives. This involves a combination of in-vitro and in-vivo assays.[11][12][13]

In-Vitro Screening

In-vitro models provide a high-throughput and cost-effective means to assess the initial activity of compounds on specific molecular targets.[11][13]

-

Receptor Binding Assays: These assays determine the affinity of the synthesized compounds for specific receptors, such as GABA-A or NMDA receptors.

-

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of the effect of compounds on ion channel function in isolated neurons or cell lines expressing the target receptor.[11] This provides crucial information about the mechanism of action, such as whether a compound is an agonist, antagonist, or modulator.

In-Vivo Screening

Whole-animal models are indispensable for evaluating the overall anticonvulsant efficacy and potential neurotoxicity of drug candidates.[12][14]

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[12]

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is sensitive to compounds that are effective against myoclonic and absence seizures.[12]

-

6-Hz Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.

Table 1: Representative In-Vivo Screening Data for a Novel Amino Acid Derivative

| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | 6-Hz ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |

| (R)-42 | 3.6 | >100 | 15.2 | 85 | 23.6 (MES) |

| Phenytoin | 9.5 | >100 | 30.1 | 68 | 7.2 (MES) |

| Valproate | 272 | 149 | 98 | 426 | 1.6 (MES) |

Data adapted from a study on α-amino acid 2,6-dimethylanilides.[15] (R)-42 represents a promising valine derivative.[15]

The protective index (PI) is a critical parameter that provides a measure of the separation between the therapeutic dose and the dose that causes neurological side effects. A higher PI is desirable.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the initial screening is used to establish a structure-activity relationship (SAR), which guides the design and synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Key SAR insights from studies on primary amino acid derivatives include:

-

Stereochemistry: The stereochemistry at the α-carbon is often critical for activity, with the (R)-enantiomer frequently being more potent.[15][16]

-

α-Substituent: Small, branched alkyl groups on the α-carbon, such as ethyl, isopropyl, or tert-butyl, can enhance anticonvulsant activity.[15][16]

-

Amide Substitution: The nature of the substituent on the amide nitrogen can significantly impact potency and the mechanism of action.[16]

Lead optimization focuses on improving the "drug-like" properties of the most promising compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This involves modifications to the chemical structure to enhance properties such as:

-

Blood-Brain Barrier (BBB) Permeability: For a CNS-active drug, the ability to cross the BBB is paramount. This is influenced by factors such as lipophilicity, molecular weight, and the presence of specific transporters.[17][18][19][20]

-

Metabolic Stability: Modifications can be made to block sites of metabolic degradation, thereby increasing the half-life of the compound.

-

Reduced Off-Target Effects: SAR is used to refine the structure to minimize interactions with other receptors and ion channels that could lead to unwanted side effects.

Future Directions and Challenges

The development of novel ASMs is an ongoing endeavor with several challenges and exciting opportunities.

-

Pharmacoresistance: Overcoming drug resistance in a significant portion of epilepsy patients remains a major hurdle.[5] This may require the development of drugs with novel mechanisms of action that target the underlying processes of epileptogenesis rather than just suppressing seizures.[5][21]

-

Personalized Medicine: Advances in genetics and our understanding of the molecular basis of different epilepsy syndromes may pave the way for the development of targeted therapies for specific patient populations.

-

Novel Targets: While modulation of GABA and glutamate signaling remains a cornerstone of epilepsy treatment, other targets such as voltage-gated ion channels, synaptic vesicle proteins, and inflammatory pathways are being actively explored.

The discovery and synthesis of novel primary amino acid derivatives represent a highly promising avenue for the development of the next generation of ASMs. Through a combination of rational design, modern synthetic chemistry, and a robust preclinical screening cascade, it is possible to identify and optimize new drug candidates with the potential to significantly improve the lives of individuals with epilepsy.

References

- The role of neurotransmitters in epileptogenesis: Focus on GABA and glutamate. (n.d.). Google AI.

- Trepo, K. (n.d.). GABA and Glutamate in Human Epilepsies.

- In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. (2023, October 26). CABI.

- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025, August 1). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.

- Antiseizure Medications: Advancements, Challenges, and Prospects in Drug Development. (n.d.). Cureus.

- Franco, V., French, J. A., & Perucca, E. (2016, January 15). Challenges in the Clinical Development of New Antiepileptic Drugs. PubMed.

- Synthesis and Anticonvulsant Activity of α-Amino Acid Amide Derivatives. (2019, January 3). R Discovery.

- King, A. M., Salomé, C., Dinsmore, J., Salomé-Grosjean, E., De Ryck, M., Kaminski, R., Valade, A., & Kohn, H. (2011, July 14). Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. PubMed.

- Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. (2024, June 7). Medscape.

- The Role of Glutamate Receptors in Epilepsy. (n.d.). National Institutes of Health.

- Paruszewski, R., et al. (n.d.). Amino Acid Derivatives with Anticonvulsant Activity. J-Stage.

- Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). LinkedIn.

- Glutamate and Epilepsy. (2025, April 25). The Synapse.

- Bhattacharjee, A. (2026, March 5). Recent Advances in the Synthesis of Amino Acids: Methodologies and Industrial Applications. European Journal of Philosophical Research.

- Extrasynaptic GABA and Glutamate Receptors in Epilepsy. (2007, August 1). Bentham Science Publishers.

- A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. (n.d.). National Institutes of Health.

- Siddiqui, A., et al. (2010, July 5). Difficulties in Treatment and Management of Epilepsy and Challenges in New Drug Development. MDPI.

- An integrated in vitro human iPSCs-derived neuron and in vivo animal approach for preclinical screening of anti-seizure compounds. (2023, November 22). National Institutes of Health.

- Modern antiepileptic drug development has failed to deliver: Ways out of the current dilemma. (n.d.). ResearchGate.

- Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. (n.d.). National Institutes of Health.

- Established and emerging GABAA receptor pharmacotherapy for epilepsy. (n.d.). National Institutes of Health.

- Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. (n.d.). National Institutes of Health.

- Campos, G., Fortuna, A., Falcão, A., & Alves, G. (2018, October 1). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed.

- Established and emerging GABAA receptor pharmacotherapy for epilepsy. (2024, February 20). Frontiers.

- Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (2021, March 8). Dove Medical Press.

- Amino Acid Neurotransmitters and New Approaches to Anticonvulsant Drug Action. (n.d.). PubMed.

- Pardridge, W. M. (2015, June 8). Blood-Brain Barrier Carrier-Mediated Transport and Brain Metabolism of Amino Acids. ResearchGate.

- Current Challenges in the Management of Epilepsy. (n.d.). AJMC.

- Paruszewski, R., et al. (2001, May 15). Amino acid derivatives with anticonvulsant activity. PubMed.

- Summary of Anti-Seizure Medications. (2009, September 14). Epilepsy Foundation.

- Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society.

- GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. (2025, April 20). The Synapse.

- In-Vitro and In-Vivo Pharmacological Screening Models for Antiepileptic Drugs -An Overview. (2023, October 24). ResearchGate.

- The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition. (n.d.).

- Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA ... (n.d.). National Institutes of Health.

- Mechanisms of action of currently used antiseizure drugs. (2020, January 14).

- GABAA Receptors, Seizures, and Epilepsy. (n.d.). National Institutes of Health.

- Targeting NMDA Receptor Complex in Management of Epilepsy. (2022, October 21). MDPI.

- Highlights in synthesis - unnatural amino acids. (2024, June 24). BioAscent.

- Recent Advances in the Synthesis of Amino Acid Derivatives through Multicomponent Reactions. (2025, March 21). ResearchGate.

- NMDA receptor antagonists – Knowledge and References. (n.d.). Taylor & Francis.

- Transport of Amino Acids Across the Blood-Brain Barrier. (2020, September 23). PubMed.

- Blood-brain barrier transport of basic amino acids is selectively inhibited at low pH. (n.d.). PubMed.

- Transport of Amino Acids Across the Blood-Brain Barrier. (2020, September 23). National Institutes of Health.

- Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024, September 12). MDPI.

- Amino acid transport across each side of the blood-brain barrier. (2011, November 24). CABI Digital Library.

- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2025, September 5). MDPI.

- Toward the use of novel alternative methods in epilepsy modeling and drug discovery. (n.d.).

Sources

- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 2. trepo.tuni.fi [trepo.tuni.fi]

- 3. Antiseizure Medications: Advancements, Challenges, and Prospects in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Challenges in the clinical development of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difficulties in Treatment and Management of Epilepsy and Challenges in New Drug Development | MDPI [mdpi.com]

- 6. The Role of Glutamate Receptors in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. defeatingepilepsy.org [defeatingepilepsy.org]

- 8. defeatingepilepsy.org [defeatingepilepsy.org]

- 9. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]

- 10. ejournal17.com [ejournal17.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transport of Amino Acids Across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Toxicology Screening of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicology screening of the novel chemical entity (NCE), (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide. As an NCE with no prior toxicological data, a structured, tiered approach is essential for an initial safety assessment. This document details a logical progression of studies, from in silico and physicochemical analysis to in vitro cytotoxicity and genotoxicity assays. The methodologies are grounded in international regulatory guidelines to ensure data quality and relevance for decision-making in the early stages of drug development. The guide emphasizes the rationale behind experimental choices, provides detailed protocols for key assays, and includes data interpretation frameworks. Visualizations of the screening workflow and decision-making logic are provided to enhance clarity. The objective is to establish a foundational safety profile for this molecule, enabling informed advancement or termination of its development.

Introduction

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[1] Early, robust toxicological screening is therefore not just a regulatory requirement but a critical, resource-saving step in drug development.[2][3] This guide addresses the preliminary toxicological evaluation of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide, a derivative of the amino acid valine. Given the absence of public domain data for this specific molecule, it must be treated as a compound with an unknown safety profile.

The strategy outlined herein follows a tiered, "fail-early" approach, beginning with computational and fundamental chemical analyses before progressing to cell-based assays.[3] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing in the initial stages.[4] The core components of this preliminary screen include:

-

Tier 0: Physicochemical and In Silico Assessment: Characterizing the molecule's fundamental properties and using computational models to predict potential liabilities.

-

Tier 1: In Vitro Safety Assays: Assessing general cytotoxicity and the potential for genetic damage, two of the most common reasons for early compound failure.

This document serves as a practical guide for scientists, providing not only the "how" but also the "why" for each step, grounded in authoritative guidelines from bodies such as the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][6]

Tier 0: Foundational Profiling

Before any biological testing, a thorough understanding of the compound's physicochemical properties and a computational toxicological assessment are paramount. These data are crucial for designing and interpreting subsequent assays and can flag potential issues early on.[7][8][9]

Physicochemical Characterization

The physicochemical properties of a drug molecule fundamentally influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[10][11]

Table 1: Key Physicochemical Parameters and Their Toxicological Relevance

| Parameter | Experimental Method | Toxicological/Pharmacokinetic Relevance |

| Solubility | Kinetic or Thermodynamic Solubility Assays | Determines bioavailability and is critical for preparing accurate dosing solutions for in vitro and in vivo studies. Poor solubility can lead to inaccurate toxicity data.[8] |

| Lipophilicity (LogP/LogD) | Shake-flask method (octanol/water) or HPLC | Affects membrane permeability, protein binding, and metabolic clearance. High lipophilicity is sometimes associated with off-target effects and increased toxicity.[11] |

| pKa | Potentiometric titration or UV-spectroscopy | The dissociation constant determines the charge of the molecule at physiological pH, which impacts solubility, absorption, and interaction with biological targets.[9] |

| Chemical Stability | HPLC-based stability assay in various buffers (pH) and media | Degradation of the compound in assay media can lead to misleading results. Understanding stability is crucial for accurate data interpretation.[10] |

In Silico Toxicological Assessment

Computational toxicology uses computer models to predict the toxic potential of chemicals based on their structure.[12] These methods provide a rapid, cost-effective way to screen for potential hazards before committing to laboratory experiments.[13]

Core In Silico Analyses:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity, by analyzing the chemical structure.[12][14]

-

Structural Alerts: Identification of specific chemical substructures (toxicophores) known to be associated with toxicological effects.[13][15]

Table 2: Recommended In Silico Models for Preliminary Screening

| Toxicological Endpoint | Recommended Model/Software | Rationale |

| Bacterial Mutagenicity (Ames Test) | Toxtree (v3.1.0), Derek Nexus | Predicts the outcome of the Ames test, a critical regulatory endpoint for genotoxicity.[16] |

| hERG Inhibition | Publicly available QSAR models | Predicts potential for cardiotoxicity, a major cause of drug withdrawal. |

| Hepatotoxicity | DILIrank, AC-SDA | Screens for potential drug-induced liver injury. |

| General Toxicity | ProTox-II | Provides predictions for various toxicity endpoints, including oral toxicity class and LD50. |

It is crucial to assess the applicability domain (AD) of each model to ensure the prediction for (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide is reliable.[17]

Tier 1: In Vitro Safety Assays

In vitro assays are the cornerstone of early toxicology screening, providing essential data on a compound's biological effects at the cellular level.[18][19]

General Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[20] They are a fundamental first step to determine the concentration range for subsequent, more specific assays and to provide a general indication of cellular toxicity.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4]

-

Cell Seeding: Seed two mammalian cell lines (e.g., HepG2 - human liver carcinoma, and HEK293 - human embryonic kidney) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Rationale: Using a liver cell line (HepG2) provides insight into potential hepatotoxicity, while a kidney cell line (HEK293) can indicate potential renal toxicity. These are two common organs affected by drug toxicity.

-

-

Compound Preparation: Prepare a 10 mM stock solution of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

Rationale: A 48-hour exposure period is a standard duration to observe effects on cell proliferation and viability for many compounds.

-

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Mechanism: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability) using non-linear regression.

Table 3: Hypothetical Cytotoxicity Data Summary

| Cell Line | IC50 (µM) | Interpretation |

| HepG2 | > 100 µM | Low cytotoxicity observed in liver cells up to the highest tested concentration. |

| HEK293 | 85 µM | Moderate cytotoxicity observed in kidney cells at high concentrations. |

Genotoxicity Assessment

Genotoxicity assays are designed to detect agents that damage genetic material (DNA), which can lead to mutations and cancer.[21] A standard preliminary screen involves a bacterial reverse mutation assay.

This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a test compound to cause mutations that revert the bacteria to their prototrophic state, allowing them to grow on a nutrient-deficient medium. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[22]

-

Strain Selection: Use at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).

-

Rationale: This combination of strains detects various types of mutations, including base-pair substitutions and frameshift mutations, as recommended by OECD Guideline 471.

-

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a rat liver S9 fraction.

-

Rationale: The S9 fraction contains enzymes (cytochrome P450s) that can metabolize a pro-mutagen into its active mutagenic form, mimicking mammalian metabolism.

-

-

Plate Incorporation Assay: a. To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Pour the mixture onto minimal glucose agar plates.

-

Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98, and 2-aminoanthracene for all strains with S9).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Acquisition: Count the number of revertant colonies on each plate.

-

Data Analysis: The test is considered positive if there is a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the vehicle control.

Integrated Workflow and Decision-Making

The data generated from this preliminary screen forms the basis for critical go/no-go decisions. The workflow is designed to efficiently identify compounds with significant liabilities.

Screening Workflow Diagram

Caption: Tiered workflow for preliminary toxicological screening.

Decision Logic Diagram

This diagram illustrates the decision-making process based on the in vitro results.

Caption: Decision logic based on initial in vitro toxicity results.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for the preliminary toxicology screening of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide. By integrating in silico, physicochemical, and in vitro methods, researchers can build a foundational safety profile for this NCE. This tiered strategy ensures that resources are used efficiently, and that critical safety liabilities such as cytotoxicity and genotoxicity are identified at the earliest possible stage. The results from these studies are pivotal for making informed, data-driven decisions on whether to advance a compound into more extensive and costly preclinical development, modify its chemical structure to mitigate risks, or terminate its development.

References

- In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.

- In Vitro Cytotoxicity Assay. Alfa Cytology.

- In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.

- Cytotoxicity Assays. Thermo Fisher Scientific - US.

- In Silico Toxicology in Drug Development. Toxometris.ai.

- Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. U.S.

- In Silico Toxicity Prediction. PozeSCAF.

- OECD Test Guidelines for Genetic Toxicology. ISS.

- In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening.

- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S.

- Physicochemical drug properties associated with in vivo toxicological outcomes: A review. ScienceDirect.

- Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

- In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning.

- What are the physicochemical properties of drug? LookChem.

- ICH M3 R2 approaches for explor

- International Conference on Harmonisation; Guidance on M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals; Availability.

- In silico toxicology: computational methods for the prediction of chemical toxicity.

- Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Frontiers.

- Preliminary Toxicity Screening of Asalin: An In-depth Technical Guide. Benchchem.

- Physicochemical property of drug molecules with respect to drug actions. JBINO.

- Physicochemical Property Study. WuXi AppTec.

- Genotoxicity testing. International Cooperation for Convergence of Technical Requirements for the Assessment of Feed Ingredients (ICCF).

- How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Royal Society of Chemistry.

- Guidance on a strategy for genotoxicity testing of manufactured nanom

- Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report.

- Toxicological Screening.

- General Guidelines. Toxicology Resource Guide.

- Guidance on a strategy for genotoxicity testing of chemicals: Stage 2. GOV.UK.

- Toxicology Screening.

- Framework for In Silico Toxicity Screening of Novel Odorants. MDPI.

Sources

- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 2. benchchem.com [benchchem.com]

- 3. atcc.org [atcc.org]

- 4. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 5. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. researchgate.net [researchgate.net]

- 8. What are the physicochemical properties of drug? [lookchem.com]

- 9. jbino.com [jbino.com]

- 10. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. books.rsc.org [books.rsc.org]

- 12. pozescaf.com [pozescaf.com]

- 13. itrlab.com [itrlab.com]

- 14. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. toxometris.ai [toxometris.ai]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Development and application of consensus in silico models for advancing high-throughput toxicological predictions [frontiersin.org]

- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 19. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 22. iccffeed.org [iccffeed.org]

Application Note: Scalable Synthetic Route for (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide

Introduction & Strategic Rationale

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide is a highly versatile peptidomimetic building block frequently utilized in the drug development of protease inhibitors. The molecule consists of an L-valine core—providing a sterically demanding, lipophilic isopropyl side chain—coupled to a 4-cyanobenzyl moiety. The cyano group serves as a critical bioisosteric handle, commonly functioning as a precursor for amidines or tetrazoles to target the S1 specificity pocket of serine proteases (e.g., thrombin or factor Xa).

This application note details a robust, highly scalable, and self-validating two-step solution-phase synthetic protocol. The strategy avoids expensive proprietary coupling reagents, utilizing industry-standard EDC/HOBt chemistry followed by acidic Boc-deprotection.

Mechanistic Insights & Experimental Design (E-E-A-T)

Step 1: Amide Coupling Causality

The formation of the amide bond relies on the activation of the carboxylic acid of Boc-L-Valine. We select EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) over DCC or HATU for specific logistical and chemical reasons:

-

Byproduct Management: Unlike DCC, which generates insoluble dicyclohexylurea (DCU) that requires tedious filtration, EDC generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup.

-

Racemization Suppression: Activation of amino acids can lead to the formation of an oxazolone intermediate, causing racemization at the α -chiral center. The addition of HOBt (1-Hydroxybenzotriazole) rapidly intercepts the highly reactive O-acylisourea intermediate, forming a stable yet reactive OBt-ester that resists oxazolone formation, preserving the (S)-stereocenter.

Step 2: Deprotection Causality

The tert-butyloxycarbonyl (Boc) protecting group is removed using Trifluoroacetic acid (TFA) in dichloromethane (DCM). The acidolysis generates a tert-butyl carbocation, which is subsequently lost as volatile isobutylene gas, and carbon dioxide. The resulting product is a TFA salt, which must be neutralized (free-based) using an alkaline aqueous wash to isolate the active free amine.

Visualizing the Synthetic Workflow

Fig 1: Two-step synthetic workflow from Boc-L-Valine to the target free amine.

Fig 2: Mechanistic pathway of EDC/HOBt-mediated amide coupling.

Quantitative Data & Reagent Summaries

Table 1: Stoichiometry for Step 1 (Amide Coupling)

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (for 10 mmol scale) | Role |

| Boc-L-Valine | 217.27 | 1.00 | 2.17 g | Starting Material |

| 4-Cyanobenzylamine | 132.16 | 1.05 | 1.39 g | Nucleophile |

| EDC·HCl | 191.70 | 1.20 | 2.30 g | Coupling Agent |

| HOBt (anhydrous) | 135.13 | 1.20 | 1.62 g | Additive |

| DIPEA | 129.24 | 2.50 | 4.35 mL | Base |

| DCM (Anhydrous) | 84.93 | N/A | 50.0 mL | Solvent |

Table 2: Stoichiometry for Step 2 (Deprotection)

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (for 8 mmol scale) | Role |

| Boc-Intermediate | 331.42 | 1.00 | 2.65 g | Starting Material |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 6.12 mL | Acid |

| DCM | 84.93 | N/A | 25.0 mL | Solvent |

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-butyl (S)-(1-((4-cyanobenzyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Objective: Form the peptide bond while preserving stereochemical integrity.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Dissolution: Add Boc-L-Valine (2.17 g, 10 mmol) and HOBt (1.62 g, 12 mmol) to the flask. Dissolve in 50 mL of anhydrous DCM.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (2.30 g, 12 mmol) in one portion. Stir at 0 °C for 15 minutes to allow the formation of the OBt-active ester.

-

Coupling: Add 4-Cyanobenzylamine (1.39 g, 10.5 mmol) followed by dropwise addition of DIPEA (4.35 mL, 25 mmol).

-

Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (rt) and stir for 12 hours.

-

Self-Validating Workup (Orthogonal Extraction):

-

Acid Wash: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 × 30 mL). Causality: This protonates and removes unreacted 4-cyanobenzylamine and DIPEA into the aqueous layer.

-

Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This deprotonates and removes unreacted Boc-L-Valine and HOBt.

-

Brine Wash: Wash with saturated NaCl (30 mL) to remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid. (Expected yield: >90%).

Protocol 2: Synthesis of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide

Objective: Cleave the Boc group and isolate the free amine.

-

Acidolysis: Dissolve the Boc-protected intermediate (2.65 g, 8 mmol) in 25 mL of DCM in a 100 mL round-bottom flask. Cool to 0 °C.

-

Deprotection: Add TFA (6.12 mL, 80 mmol) dropwise over 5 minutes.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process Quality Control (IPQC): Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (UV active, Ninhydrin negative) should completely disappear, replaced by a baseline spot (UV active, Ninhydrin positive).

-

Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove trace TFA.

-

Free-Basing (Critical Step): Dissolve the resulting crude TFA salt in Ethyl Acetate (50 mL). Add 1M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10 (verify with pH paper). Causality: The product must be completely deprotonated to partition into the organic layer.

-

Isolation: Separate the layers. Extract the aqueous layer once more with EtOAc (25 mL). Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate to yield the target compound as a pale yellow to white powder. (Expected yield: >95%).

Analytical Profile & Quality Control

To verify the success of the synthesis, the final product should be subjected to NMR and Mass Spectrometry.

| Analytical Method | Expected Result Profile |

| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₁₃H₁₈N₃O⁺: 232.14; Found: ~232.1 |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.62 (d, J = 8.2 Hz, 2H, Ar-H), 7.40 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (br s, 1H, NH), 4.50 (m, 2H, CH₂-benzyl), 3.30 (d, J = 3.8 Hz, 1H, α -CH), 2.35 (m, 1H, β -CH), 1.60 (br s, 2H, NH₂), 1.00 (d, J = 7.0 Hz, 3H, CH₃), 0.85 (d, J = 7.0 Hz, 3H, CH₃). |

| TLC (Ninhydrin Stain) | Deep purple/pink spot indicating the presence of a primary aliphatic amine. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

-

König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.[Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Application Note: (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide as a Bioorthogonal Raman Probe Building Block

Executive Summary & Scientific Rationale

In the development of chemical probes for Activity-Based Protein Profiling (ABPP) and targeted cellular imaging, the introduction of a reporter tag often compromises the native pharmacological properties of the ligand. Bulky fluorophores (e.g., FITC, Cy5) can induce severe steric clashes, altering cellular uptake, subcellular localization, and target binding affinity[1].

(S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide serves as an elegant solution to this structural bottleneck. This compound is a highly specialized building block featuring two synergistic domains:

-

The (S)-Valinamide Core: The S-stereocenter of the valine moiety provides strict stereospecificity, mimicking the P2 residue of natural peptide substrates. This ensures high-affinity docking into the S2 subsite of cysteine proteases (e.g., Cathepsins L, K, and B).

-

The 4-Cyanobenzyl Moiety: The nitrile (–C≡N) group acts as an intrinsic, bioorthogonal Raman tag. Nitriles exhibit a sharp, intense vibrational stretching frequency in the "cellular silent region" (1800–2800 cm⁻¹, specifically ~2220 cm⁻¹)[2]. Because endogenous cellular biomolecules (proteins, lipids, nucleic acids) do not produce Raman signals in this window, the nitrile tag enables background-free Stimulated Raman Scattering (SRS) microscopy[3].

By conjugating an electrophilic warhead to the free primary amine of this building block, researchers can synthesize targeted covalent inhibitors (TCIs) that can be directly visualized in live cells without the need for click-chemistry amplification or fluorescent appendages[2].

Comparative Probe Dynamics

To understand the causality behind selecting a nitrile-based building block over traditional fluorescent linkers, we must analyze the physicochemical impact of the tag on the probe's behavior. The table below summarizes the quantitative advantages of utilizing the 4-cyanobenzyl moiety.

Table 1: Physicochemical and Biological Comparison of Reporter Tags

| Parameter | Nitrile Tag (4-Cyanobenzyl) | Traditional Fluorophore (FITC) | Causality / Impact on Experiment |

| Added Molecular Weight | ~26 Da (Nitrile group) | ~389 Da | Small tags preserve native cell permeability and prevent steric occlusion in tight enzyme active sites. |

| Target IC₅₀ Shift | Minimal (~1.1x to 1.5x shift) | Significant (>10x shift) | Large tags often disrupt the thermodynamics of ligand-receptor binding, leading to false-negative ABPP results. |

| Signal Background | Near Zero (Silent Region) | High (Autofluorescence) | Nitriles vibrate at ~2220 cm⁻¹, completely bypassing the autofluorescence of NADH/FAD in live cells[3]. |

| Multiplexing Capacity | High (Narrow peak, ~15 cm⁻¹) | Low (Broad emission, ~50 nm) | Narrow Raman peaks allow simultaneous tracking of multiple distinct probes in a single cell[1]. |

Experimental Workflows & Self-Validating Protocols

The following protocols describe the conversion of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide into an active ABPP probe, followed by in vitro validation and live-cell imaging. Trustworthiness is built into this workflow via self-validating checkpoints: you must prove the probe inhibits the isolated enzyme before attempting to image it in a complex cellular matrix.

Fig 1: Step-by-step workflow from building block derivatization to live-cell SRS Raman imaging.

Protocol 1: Synthesis of the Active ABPP Probe

Objective: Functionalize the free primary amine with a vinyl sulfone (VS) warhead to covalently trap cysteine proteases.

-

Reaction Setup: Dissolve 10 mg of (S)-2-Amino-N-(4-cyano-benzyl)-3-methyl-butyramide in 500 µL of anhydrous DMF.

-

Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the primary amine.

-

Conjugation: Slowly add 1.1 equivalents of a vinyl sulfone NHS-ester precursor dropwise on ice.

-

Incubation: Stir the reaction mixture at room temperature for 4 hours under nitrogen.

-

Validation Checkpoint (LC-MS): Confirm the disappearance of the starting material mass and the appearance of the Probe-VS conjugate mass. Purify via preparative HPLC (>95% purity required).

Protocol 2: In Vitro Enzyme Kinetics (Self-Validation)

Objective: Verify that the synthesized probe retains its ability to bind and inhibit the target protease before moving to cellular models.

-

Enzyme Preparation: Dilute recombinant Cathepsin L to a final concentration of 1 nM in assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT).

-

Probe Incubation: Add the synthesized nitrile-tagged probe at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

-

Substrate Addition: Add 10 µM of the fluorogenic substrate Z-Phe-Arg-AMC.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) over 15 minutes.

-

Causality Check: Calculate the IC₅₀. If the IC₅₀ is >1 µM, the warhead conjugation sterically hindered the valine's ability to dock into the S2 pocket. If the IC₅₀ is in the low nanomolar range, proceed to Protocol 3.

Protocol 3: Live-Cell Stimulated Raman Scattering (SRS) Imaging

Objective: Visualize the spatial distribution of the active proteases in live cells using the nitrile Raman tag.

-

Cell Seeding: Seed HeLa or macrophage cells in 35 mm glass-bottom imaging dishes and culture until 70% confluent.

-

Probe Treatment: Replace media with fresh media containing 5 µM of the nitrile-tagged probe. Incubate for 2 hours at 37°C to allow cell penetration and covalent target engagement.

-

Wash Step: Wash the cells 3x with warm PBS to remove unbound probe. Crucial: Because the probe binds covalently, stringent washing removes background signal without washing away the target-bound probe.

-

Imaging Setup: Transfer to an SRS microscope. Tune the pump and Stokes lasers to match the vibrational frequency of the nitrile bond (Δω = 2220 cm⁻¹)[2].

-

Validation Checkpoint (Off-Resonance Control): Capture an image at an off-resonance frequency (e.g., 2000 cm⁻¹). Subtract this background from the 2220 cm⁻¹ image to ensure the observed signal is exclusively from the chemical probe[1].

Mechanism of Action & Signal Generation

The success of this probe relies on a dual-event mechanism: the biological trapping of the enzyme and the physical generation of the Raman signal.

Fig 2: Mechanism of covalent protease inhibition and subsequent SRS detection via the nitrile tag.

When the (S)-valine moiety docks into the S2 pocket, it aligns the electrophilic warhead perfectly with the catalytic cysteine of the protease. Once the covalent bond is formed, the 4-cyanobenzyl group is anchored in place. Upon irradiation with the SRS pump and Stokes lasers, the nitrile bond undergoes coherent excitation, generating a highly amplified, background-free signal that allows researchers to map the exact subcellular locations of active proteases[3].

References

-

[2] Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy. National Institutes of Health (PMC). Available at:[Link]

-

[1] Imaging drug uptake by bioorthogonal stimulated Raman scattering microscopy. National Institutes of Health (PMC). Available at:[Link]

-

[3] Raman Spectroscopy for Chemical Biology Research. National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. Imaging drug uptake by bioorthogonal stimulated Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the molecular dynamics of a nitrile-containing 5-lipoxygenase-activating protein antagonist in primary macrophages through Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raman Spectroscopy for Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: β -Amino Amides as Privileged Building Blocks for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Rationale: The Incretin System and DPP-IV

Type 2 Diabetes Mellitus (T2DM) is characterized by progressive β -cell dysfunction and insulin resistance. A primary therapeutic target for T2DM is the incretin system, governed by Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones stimulate glucose-dependent insulin secretion. However, their endogenous half-life is severely limited (1–2 minutes) due to rapid degradation by Dipeptidyl Peptidase-IV (DPP-IV), a specialized serine protease that cleaves dipeptides from the N-terminus of peptides containing a penultimate proline or alanine residue [1].

The discovery of small-molecule DPP-IV inhibitors revolutionized T2DM management by prolonging the action of endogenous incretins. Among the diverse chemical classes developed, β -amino amides (exemplified by Sitagliptin) have emerged as highly potent, non-covalent, and highly selective inhibitors [4].

Fig 1. Mechanism of β-amino amide DPP-IV inhibitors in GLP-1 mediated glucose homeostasis.

Structure-Activity Relationship (SAR) of β -Amino Amides

The architectural brilliance of β -amino amides lies in their ability to perfectly map the active site of the DPP-IV homodimer without requiring a covalent interaction with the catalytic Ser630 residue.

-

The Basic Anchor (Primary Amine): The protonated primary amine of the β -amino acid moiety is non-negotiable. It forms a critical, highly stable salt-bridge network with the carboxylate side chains of Glu205 and Glu206, alongside hydrogen bonding with Tyr662 [1].

-

The Amide Linker: The amide carbonyl serves as a hydrogen bond acceptor, properly orienting the molecule within the enzymatic cleft.

-

The S1 and S2 Pocket Occupancy: The β -carbon stereocenter dictates the spatial trajectory of the attached hydrophobic groups (e.g., the 2,4,5-trifluorophenyl group in Sitagliptin), which tightly occupies the S1 pocket. Conversely, the amide nitrogen is typically linked to a fused heterocycle—such as a triazolopiperazine—which extends into the S2 extended pocket to π -stack against Phe357 [2].

-

Stereochemical Rigidity: X-ray crystallographic studies of β -aminoamides bearing substituted triazolopiperazines complexed with DPP-IV reveal that the (R)-stereochemistry at the chiral center is vastly preferred over the (S)-enantiomer, yielding sub-nanomolar to low-nanomolar IC50 values[2].

Quantitative Data: Comparative Efficacy of Marketed DPP-IV Inhibitors

To contextualize the potency of β -amino amides against other structural classes, the following table summarizes the biochemical profiles of leading clinical DPP-IV inhibitors [1].

| Generic Name | Primary Chemical Scaffold | DPP-IV IC50 (nM) | Selectivity (vs. DPP-8/9) |

| Sitagliptin | β -Amino Amide | 18 | >2,600-fold |

| Alogliptin | Pyrimidinedione | 24 | >10,000-fold |

| Saxagliptin | Cyanopyrrolidine | 50 | ~70-fold |

| Vildagliptin | Cyanopyrrolidine | 62 | ~250-fold |

| Linagliptin | Xanthine derivative | 1 | >10,000-fold |

Synthetic Workflows: Constructing the β -Amino Amide Scaffold

The synthesis of these inhibitors relies on the efficient coupling of a chiral β -amino acid with a complex secondary amine (the fused heterocycle). Because the biological activity is strictly dependent on the (R)-stereochemistry, synthetic workflows must avoid racemization during amide bond formation.

Fig 2. Synthetic workflow for coupling β-amino acids to generate β-amino amide inhibitors.

Protocol 1: Amide Coupling of Chiral β -Amino Acids with Triazolopiperazines

Objective: To synthesize a β -amino amide derivative (e.g., Sitagliptin intermediate) while preserving the enantiomeric excess (ee > 99%) of the starting β -amino acid.

Reagents & Materials:

-

Boc-protected (R)- β -amino acid (1.0 eq)

-

Substituted triazolopiperazine hydrochloride salt (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation of the Active Ester: Dissolve the Boc-protected (R)- β -amino acid in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

-

Causality: Initiating the reaction at 0°C controls the exothermic formation of the active ester, minimizing the thermodynamic drive for epimerization at the sensitive chiral center.

-

-

Activation: Add HOBt and EDC·HCl sequentially to the chilled solution. Stir for 30 minutes.

-

Causality: EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to racemization via an oxazolone intermediate. HOBt rapidly intercepts this intermediate to form a highly reactive, yet chirally stable, OBt-active ester.

-

-

Amine Free-Basing: In a separate vial, suspend the triazolopiperazine hydrochloride salt in DCM and add DIPEA.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. It strictly acts as a base to liberate the secondary amine of the triazolopiperazine for nucleophilic attack.

-

-

Coupling: Dropwise, add the free-based amine solution to the activated ester mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl , brine, and dry over anhydrous Na2SO4 .

-

Deprotection: The Boc group can subsequently be removed using Trifluoroacetic acid (TFA) in DCM to yield the biologically active primary amine [3].

Biochemical Validation: In Vitro Enzymatic Assays

Once the β -amino amide building blocks are synthesized, their efficacy must be validated. DPP-IV is a highly specific protease, and its activity can be precisely quantified using fluorogenic substrates.

Protocol 2: In Vitro Fluorometric DPP-IV Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50 ) of synthesized β -amino amide derivatives against recombinant human DPP-IV.

Reagents & Materials:

-

Recombinant Human DPP-IV Enzyme (expressed in Sf9 or HEK293 cells)

-

Fluorogenic Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% BSA

-

Black, flat-bottom 96-well or 384-well microplates

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer fresh.

-

Causality: BSA acts as a carrier protein to prevent the highly hydrophobic β -amino amide inhibitors from adsorbing to the microplate walls, which would artificially inflate the apparent IC50 . EDTA chelates trace divalent cations, inhibiting contaminating metalloproteases and ensuring the observed cleavage is strictly DPP-IV mediated.

-

-

Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the β -amino amide inhibitor in DMSO. Transfer the dilutions into the assay buffer such that the final DMSO concentration in the well does not exceed 1% (v/v).

-

Causality: DMSO concentrations >1% can denature the DPP-IV homodimer, leading to artifactual loss of enzyme activity.

-

-

Enzyme Pre-incubation: Add 10 µL of the diluted inhibitor and 20 µL of recombinant DPP-IV (final concentration ~0.5 nM) to the microplate wells. Incubate at 37°C for 30 minutes.

-

Causality: β -amino amides are competitive, reversible inhibitors. A 30-minute pre-incubation allows the binding kinetics to reach thermodynamic equilibrium before the substrate is introduced.

-

-

Reaction Initiation: Initiate the reaction by adding 20 µL of H-Gly-Pro-AMC substrate (final concentration 50 µM, approximating the Km of the enzyme).

-

Causality: The Gly-Pro-AMC substrate leverages DPP-IV’s strict structural requirement for a penultimate proline. Upon cleavage of the amide bond, the AMC fluorophore is liberated, shifting its emission maximum and allowing real-time quantification.

-

-